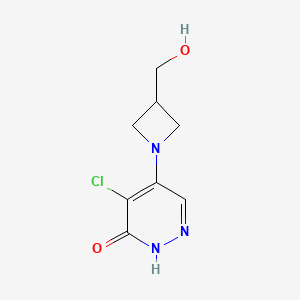![molecular formula C11H14N4 B1478633 (3-(ciclopropilmetil)-3H-imidazo[4,5-b]piridin-2-il)metanamina CAS No. 2098079-45-7](/img/structure/B1478633.png)
(3-(ciclopropilmetil)-3H-imidazo[4,5-b]piridin-2-il)metanamina
Descripción general
Descripción
(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de (3-(ciclopropilmetil)-3H-imidazo[4,5-b]piridin-2-il)metanamina
Investigación del cáncer: Compuestos similares a la this compound se han estudiado por sus posibles interacciones con proteínas como la PI3K, que juega un papel significativo en el crecimiento y la supervivencia de las células cancerosas de mama. Tales compuestos también pueden afectar la resistencia a la terapia endocrina y la quimioterapia .
Objetivo anticancerígeno: Los andamios de piridina, que son parte de la estructura química del compuesto en cuestión, son conocidos por sus atributos medicinales, particularmente en el objetivo anticancerígeno. Se ha encontrado que poseen acción inhibitoria contra varias enzimas asociadas al cáncer .
Aplicaciones antivirales y antimicrobianas: La parte de piridina también está asociada con actividades antivirales y antimicrobianas. Por lo tanto, es plausible que la this compound pueda explorarse para aplicaciones similares .
Síntesis de derivados: El compuesto podría utilizarse como precursor en química sintética para crear una variedad de pirrolo[3,4-b]piridin-5-onas, que tienen diversas aplicaciones medicinales .
Desarrollo de quimiosensores: Los derivados de piridina se han utilizado en el desarrollo de quimiosensores. Esto sugiere posibles aplicaciones de investigación del compuesto en la creación de nuevos sensores para detectar productos químicos específicos o marcadores biológicos .
Investigación antidiabética: Dado que los compuestos que contienen piridina han mostrado propiedades antidiabéticas, existe la posibilidad de que la this compound se investigue también en este campo .
Actividad antimalárica: El andamio de piridina también está asociado con la actividad antimalárica, lo que indica otra posible aplicación de investigación para este compuesto .
Estudios de inhibición enzimática: Los compuestos con estructuras de piridina se han estudiado por sus propiedades de inhibición enzimática, lo que podría hacerlos útiles en la investigación de diversas enfermedades en las que la actividad enzimática es un factor .
Pharmaceuticals - MDPI Medicinal attributes of pyridine scaffold - SpringerOpen Chemistry with Schiff Bases of Pyridine Derivatives - IntechOpen
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
Related compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to have varied medicinal applications , suggesting that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may affect multiple biochemical pathways.
Result of Action
Related compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to have varied medicinal applications , suggesting that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may have similar effects.
Análisis Bioquímico
Biochemical Properties
(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of different metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.
Propiedades
IUPAC Name |
[3-(cyclopropylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-10-14-9-2-1-5-13-11(9)15(10)7-8-3-4-8/h1-2,5,8H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCABMZHCZREKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=NC3=C2N=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)

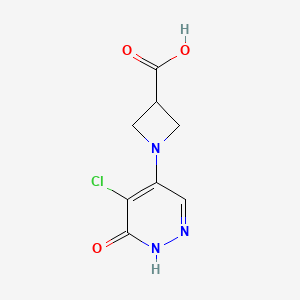
![3-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1478556.png)
![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1478559.png)

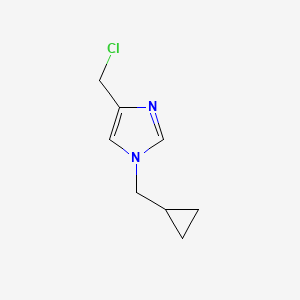
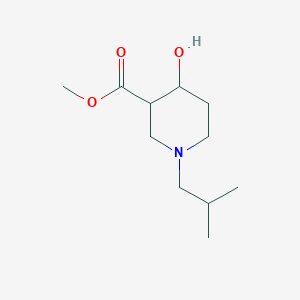

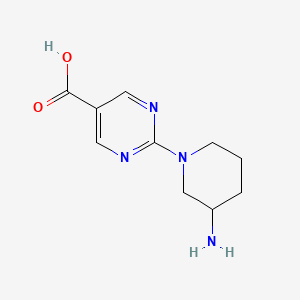

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol](/img/structure/B1478571.png)
